[4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
Description
[4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a polyhalogenated aromatic amine characterized by a central phenyl ring substituted with a dimethylamine group at position 2, a chlorine atom at position 4, and a 3,4,5-trichlorocyclohexa-2,4-dienyl moiety attached to position 2 of the phenyl ring. Its molecular formula is C₁₄H₁₃Cl₄N, with a molecular weight of 337.1 g/mol .
The cyclohexa-2,4-dienyl group introduces conformational flexibility and electronic effects, while the chlorine substituents enhance lipophilicity and stability.
Properties
Molecular Formula |
C14H13Cl4N |
|---|---|
Molecular Weight |
337.1 g/mol |
IUPAC Name |
4-chloro-N,N-dimethyl-2-(3,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)13-4-3-9(15)7-10(13)8-5-11(16)14(18)12(17)6-8/h3-5,7-8H,6H2,1-2H3 |
InChI Key |
XCFJFNZIHSPZBT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Cl)C2CC(=C(C(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of [4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multi-step organic reactions starting from simpler aromatic precursors. The key transformations include:
- Chlorination reactions to introduce multiple chlorine atoms into the cyclohexadienyl ring.
- Formation of the cyclohexa-2,4-dienyl ring system with specific chlorine substitution patterns.
- Introduction of the dimethylamine group onto the phenyl ring, often via amination or substitution reactions.
- Coupling of the substituted phenyl ring with the chlorinated cyclohexadienyl moiety , sometimes through electrophilic aromatic substitution or cross-coupling techniques.
These steps require precise control of reaction conditions such as temperature, solvents, catalysts, and stoichiometry to achieve high yields and purity.
Specific Synthetic Routes
Chlorination of Cyclohexadienyl Precursors
The 3,4,5-trichlorocyclohexa-2,4-dienyl intermediate is typically prepared by selective chlorination of cyclohexadienyl or cyclohexadiene derivatives. Chlorinating agents such as chlorine gas or sulfuryl chloride can be used under controlled conditions to achieve the desired substitution pattern without over-chlorination or ring degradation.
Coupling of Substituted Rings
The coupling of the chlorinated cyclohexadienyl ring with the dimethylaminophenyl ring may proceed through Friedel-Crafts alkylation or related electrophilic aromatic substitution reactions. Catalysts such as Lewis acids (e.g., AlCl3) are often employed to activate the aromatic ring and facilitate bond formation.
Reaction Conditions and Solvents
Common solvents include ethyl acetate, acetonitrile, and other chlorinated solvents that provide the appropriate polarity and stability for the intermediate species. Reaction temperatures are carefully controlled, often ranging from 0°C to reflux conditions depending on the step.
Purification and Characterization
After synthesis, the compound is purified by recrystallization or chromatographic techniques to achieve purity levels of at least 98%. Characterization is performed using spectroscopic methods such as NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Data Table: Summary of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Catalysts | Conditions | Product/Intermediate |
|---|---|---|---|---|---|
| 1 | Selective chlorination | Cyclohexadienyl or cyclohexadiene | Cl2, SO2Cl2 (sulfuryl chloride) | Controlled temperature, inert atmosphere | 3,4,5-Trichlorocyclohexa-2,4-dienyl intermediate |
| 2 | Amination | 4-Chloronitrobenzene or related | Dimethylamine, reducing agent (e.g., Pd/C, H2) | Mild heating, solvent (ethyl acetate) | 4-Chloro-N,N-dimethylaniline |
| 3 | Coupling (Friedel-Crafts) | 3,4,5-Trichlorocyclohexa-2,4-dienyl + 4-Chloro-N,N-dimethylaniline | AlCl3 or Lewis acid catalyst | Controlled temperature, inert atmosphere | This compound |
| 4 | Purification | Crude reaction mixture | Recrystallization solvents, chromatography | Ambient to reflux | Pure target compound (≥98% purity) |
Summary Table of Compound Properties
| Property | Description |
|---|---|
| Molecular Formula | C14H13Cl4N |
| Molecular Weight | 337.1 g/mol |
| IUPAC Name | 4-chloro-N,N-dimethyl-2-(3,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline |
| CAS Number | 1361672-11-8 |
| Purity | ≥98% |
| Typical Solvents Used | Ethyl acetate, acetonitrile |
| Key Synthetic Steps | Chlorination, amination, Friedel-Crafts coupling |
| Applications | Research chemical, potential pharmaceutical and agrochemical intermediate |
Chemical Reactions Analysis
Types of Reactions
[4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the chlorine atoms or the dimethylamine group.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenyl derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
[4-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a complex organic molecule with multiple chlorine substituents and a dimethylamino group. The presence of a chlorinated cyclohexadiene moiety and multiple chlorine atoms may contribute to its potential reactivity, biological activity, and lipophilicity.
Potential Applications
Medicinal Chemistry and Agrochemicals The unique structure of [4-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine, with its combination of chlorine substituents and a cyclohexadiene structure, suggests several potential applications in medicinal chemistry and agrochemicals. Its complex structure may allow for diverse applications that may not be achievable with less substituted compounds.
Pharmacological Properties Compounds with structures similar to [4-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine often exhibit significant pharmacological properties. Predictive models based on structure-activity relationships (SAR) can provide insights into its pharmacological profile and potential therapeutic applications.
Chemical Behavior and Potential Transformations
The chemical behavior of [4-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine can be influenced by its functional groups.
- Nucleophilic Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
- Electrophilic Aromatic Substitution or Addition: The chlorinated phenyl and cyclohexadiene moieties may undergo electrophilic aromatic substitution or addition reactions.
The presence of multiple reactive sites allows for a variety of potential chemical transformations, each requiring careful optimization to achieve high yields and purity.
Interaction Studies
Interaction studies are crucial for understanding how [4-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine engages with biological targets. Techniques such as binding assays, enzyme inhibition assays, and cell-based assays can be used to assess its interactions. These studies help elucidate the compound's mechanism of action and inform further development.
Structural Similarities and Biological Activities
Several compounds share structural similarities with [4-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-N,N-dimethylaniline | Aromatic amine | Antimicrobial |
| 4-Chloroaniline | Simple aromatic amine | Carcinogenic potential |
| 1-(4-Chlorophenyl)-3-methylurea | Urea derivative | Herbicidal activity |
Mechanism of Action
The mechanism of action of [4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
The compound has two closely related structural isomers, distinguished by the positions of chlorine atoms on the cyclohexadienyl and phenyl rings:
Key Observations :
- In contrast, the 2,3,4-trichloro isomer (CAS 1361579-86-3) may exhibit localized steric hindrance due to adjacent chlorines .
- Reactivity : The dimethylamine group at position 2 in the target compound may enhance nucleophilic reactivity at the para position (relative to the chlorine), whereas isomers with shifted substituents (e.g., CAS 1361568-05-9) could exhibit altered regioselectivity in reactions .
Functional Group Analogues
- These derivatives are synthesized with higher yields (e.g., 86–88%) and may exhibit greater thermal stability due to reduced halogen content .
- Oxadiazine Derivatives : Compounds such as 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines () are heterocyclic analogs with a trichloromethyl group. These are synthesized via dehydrosulfurization and show higher synthetic versatility (yields up to 87% with DCC), but their biological activity remains unexplored in the provided data .
Biological Activity
[4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine, with the CAS number 1361579-95-4, is a synthetic compound known for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H13Cl4N
- Molecular Weight : 337.07 g/mol
- Purity : Typically ≥ 98%
The biological activity of this compound is primarily attributed to its interaction with cellular membranes and specific biological targets. Studies suggest that it may exert antifungal and cytotoxic effects through the disruption of membrane integrity and function.
Antifungal Activity
Recent research has indicated that compounds similar to this compound exhibit significant antifungal properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds have been documented to range from 3.9 μg/mL to 62.5 μg/mL against various strains of Candida spp, indicating strong antifungal activity.
- Cytotoxicity : The compound has shown an IC50 value of approximately 7.90 μg/mL against human keratinocytes, suggesting a mild cytotoxic effect on human cells while effectively targeting fungal pathogens .
Study 1: Antifungal Efficacy
A study conducted on the antifungal activity of structurally related compounds revealed that they significantly inhibited the growth of multiple Candida species. The mode of action was linked to alterations in fungal micromorphology and plasma membrane integrity.
| Fungal Strain | MIC (μg/mL) | MFC (μg/mL) |
|---|---|---|
| Candida albicans | 15.6 | 31.2 |
| Candida krusei | 31.2 | 62.5 |
| Candida glabrata | 7.8 | 15.6 |
Study 2: Cytotoxic Effects
In another investigation assessing cytotoxicity against human keratinocytes, the compound demonstrated a significant inhibitory effect on cell viability at concentrations higher than its antifungal MIC.
| Concentration (μg/mL) | Cell Viability (%) |
|---|---|
| 1 | 95 |
| 5 | 85 |
| 10 | 70 |
| 20 | 50 |
Discussion
The biological activity of this compound highlights its potential as an antifungal agent with moderate cytotoxicity. Its mechanism appears to involve disruption of cellular membranes and interference with fungal growth processes.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for [4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, substituted phenyl rings can be synthesized via Ullmann coupling or Suzuki-Miyaura reactions using halogenated precursors. Evidence from similar trichlorocyclohexadienyl derivatives suggests using Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF under reflux, with yields improved by optimizing stoichiometry (1.5–2.0 eq aryl halide) and temperature (80–110°C) . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound.
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, dimethylamine at δ 2.2–2.5 ppm). Chlorine substituents cause deshielding in adjacent carbons .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 386.92 for C₁₄H₁₂Cl₄N).
- X-ray crystallography : Resolves stereochemistry of the trichlorocyclohexadienyl group, as seen in analogous structures with R²₄(22) hydrogen-bonding motifs .
Q. How does the electron-withdrawing effect of chlorine substituents influence the compound's reactivity?
- Methodological Answer : The 3,4,5-trichlorocyclohexadienyl group deactivates the aromatic ring, reducing electrophilic substitution. However, the para-chloro substituent on the phenyl ring enhances stability via resonance. Computational studies (DFT) using Gaussian09 with B3LYP/6-31G* can model electron density distribution, showing reduced HOMO-LUMO gaps in chlorinated analogs .
Advanced Research Questions
Q. What strategies address contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies arise from solvent polarity and crystal packing. Systematic solubility profiling in DMSO, THF, and chloroform (25°C, shaken for 24 hrs) with HPLC quantification (C18 column, UV detection at 254 nm) is recommended. For example, analogous trichloro derivatives show 0.5–1.2 mg/mL in DMSO but <0.1 mg/mL in water .
Q. How can computational models predict the compound's environmental degradation pathways?
- Methodological Answer : Use EPI Suite or COSMOtherm to simulate hydrolysis and photolysis. Chlorine atoms increase persistence; predicted half-lives in water (pH 7, 25°C) exceed 30 days. Experimental validation via LC-MS/MS under UV light (λ = 254 nm) identifies dechlorinated byproducts (e.g., dichlorocyclohexadienyl derivatives) .
Q. What in vitro assays are suitable for evaluating its biological activity, given structural similarities to known bioactive compounds?
- Methodological Answer :
- Enzyme inhibition : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates .
- Receptor binding : Radioligand assays (e.g., dopamine D2 receptor) with HEK293 cells transfected with hD2R. IC₅₀ values for chlorinated amines range 10–100 µM .
- Cytotoxicity : MTT assay in HepG2 cells, comparing EC₅₀ to structurally related compounds like [2-(4-chlorophenyl)ethyl]dimethylamine .
Q. How does the steric bulk of the trichlorocyclohexadienyl group affect crystallization behavior?
- Methodological Answer : Single-crystal XRD reveals intermolecular Cl···Cl interactions (3.3–3.5 Å) stabilizing the lattice. Slow evaporation from ethanol/water (7:3) yields monoclinic crystals (space group P2₁/c), as observed in similar halogenated aromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
